REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH:5](=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C1(C)C=CC=CC=1>[CH:5](=[N:3][CH2:2][CH2:1][N:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
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Name
|
|
Quantity
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12.02 g
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Type
|
reactant
|
Smiles
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C(CN)N
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Name
|
|
Quantity
|
42.44 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was refluxed for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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The toluene was then removed under vacuum
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Type
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CUSTOM
|
Details
|
The residual oil crystallized
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Type
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TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
The resulting product was dried in a vacuum oven for 24 hours at room temperature
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Duration
|
24 h
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)=NCCN=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |